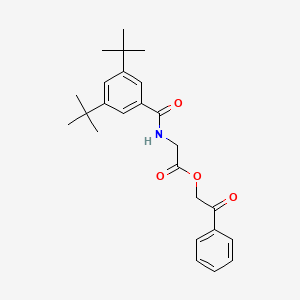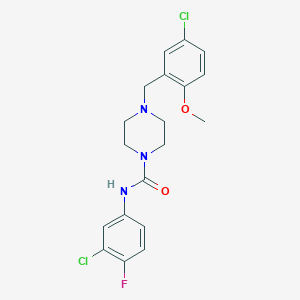![molecular formula C18H15ClN6 B4840708 1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4840708.png)
1-(2-chlorobenzyl)-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
描述
The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-amine, which is a type of heterocyclic compound . These types of compounds often exhibit various biological activities and are used in medicinal chemistry .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of a pyrimidine ring . The process often involves the use of solvents, catalysts, and microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazolo[3,4-d]pyrimidin-4-amine core, with a 2-chlorobenzyl group and a 3-pyridinylmethyl group attached .科学研究应用
Anticancer Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidines, the class of compounds to which our subject compound belongs, have garnered significant interest as a privileged scaffold for developing kinase inhibitors to treat various diseases, including cancer . These compounds can mimic hinge region binding interactions in kinase active sites due to their structural similarity to the adenine ring of ATP. This allows for the design of molecules that can selectively target multiple oncogenic pathways through focused chemical modification. The therapeutic potential of this scaffold is highlighted by the BTK inhibitor ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, which has been approved for treating several B-cell cancers .
Pharmacological Research
In pharmacology, the compound’s interaction with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans suggests potential applications in studying signal transduction pathways . Understanding these interactions can lead to the development of new drugs that modulate these pathways, which are crucial in various physiological processes.
Drug Development
The compound’s structure is conducive to further chemical modifications, which can be exploited in drug development. Its ability to bind to key enzymes and receptors can be used to create more potent and selective agents with fewer side effects. This is particularly relevant in the development of experimental small molecules for therapeutic purposes .
Molecular Modeling
Due to its well-defined structure, this compound can serve as a model in computational studies to predict the behavior of similar molecules in biological systems. Researchers can use it to build, train, and validate predictive machine-learning models, which are increasingly important in the early stages of drug discovery .
Chemical Taxonomy
The compound falls under the class of organic compounds known as 4-benzylpiperidines. Studying its chemical taxonomy can provide insights into the properties and reactivity of this class of compounds, which can be useful in synthetic chemistry and the design of new materials .
Mechanistic Studies
The compound’s interactions with various biological targets can be studied to elucidate the mechanisms of action of similar compounds. This can lead to a better understanding of how certain drugs exert their effects at the molecular level, which is crucial for designing safer and more effective treatments .
未来方向
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6/c19-16-6-2-1-5-14(16)11-25-18-15(10-24-25)17(22-12-23-18)21-9-13-4-3-7-20-8-13/h1-8,10,12H,9,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFNDHGPNTQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B4840658.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B4840672.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4840677.png)


![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)-3-methoxybenzamide](/img/structure/B4840690.png)
![3-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4840698.png)
![4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4840703.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-furoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4840716.png)